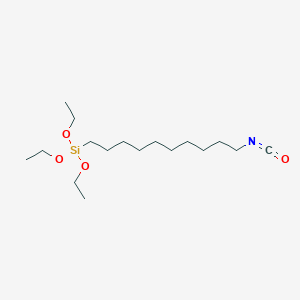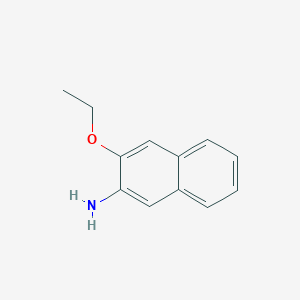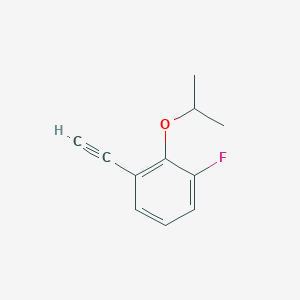
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a tetrahydro-2H-pyran-4-ylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethanol: This intermediate can be synthesized by the reduction of tetrahydro-2H-pyran-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is known for its bioactivity, and the tetrahydropyran moiety can enhance the compound’s solubility and bioavailability. It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole in biological systems involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydropyran group may enhance the compound’s binding affinity and stability within the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1H-pyrazole: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the pyrazole ring, thus not exhibiting the same bioactivity.
Uniqueness
4-((Tetrahydro-2H-pyran-4-yl)methoxy)-1H-pyrazole is unique due to the combination of the bioactive pyrazole ring and the solubility-enhancing tetrahydropyran group. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-(oxan-4-ylmethoxy)-1H-pyrazole |
InChI |
InChI=1S/C9H14N2O2/c1-3-12-4-2-8(1)7-13-9-5-10-11-6-9/h5-6,8H,1-4,7H2,(H,10,11) |
Clave InChI |
FRTFGOKCFUMMEP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)


![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)
